molecular formula C14H16FNO4S B6719293 Methyl 4-fluoro-2-(4-methylidenepiperidin-1-yl)sulfonylbenzoate

Methyl 4-fluoro-2-(4-methylidenepiperidin-1-yl)sulfonylbenzoate

Cat. No.: B6719293
M. Wt: 313.35 g/mol
InChI Key: XJULGOSLIJSCTL-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-(4-methylidenepiperidin-1-yl)sulfonylbenzoate is a complex organic compound that features a combination of fluorine, piperidine, and sulfonylbenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-2-(4-methylidenepiperidin-1-yl)sulfonylbenzoate typically involves multiple steps, starting with the preparation of the core benzoate structure, followed by the introduction of the fluorine and piperidine groups. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the fluorine atom via nucleophilic substitution reactions.

    Piperidine Ring Formation: Formation of the piperidine ring through cyclization reactions.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-(4-methylidenepiperidin-1-yl)sulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the piperidine ring or other parts of the molecule.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 4-fluoro-2-(4-methylidenepiperidin-1-yl)sulfonylbenzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its fluorinated and sulfonyl groups can impart desirable properties to materials, such as increased stability and reactivity.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism by which Methyl 4-fluoro-2-(4-methylidenepiperidin-1-yl)sulfonylbenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity, while the piperidine ring can interact with hydrophobic pockets in proteins. The sulfonyl group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Fluoroimidazoles: These compounds also contain fluorine and have similar biological activities.

    Indole Derivatives: Indole derivatives share structural similarities and are known for their diverse biological activities.

    Thiazoles: Thiazole compounds have comparable chemical properties and applications in medicinal chemistry.

Uniqueness

Methyl 4-fluoro-2-(4-methylidenepiperidin-1-yl)sulfonylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-fluoro-2-(4-methylidenepiperidin-1-yl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4S/c1-10-5-7-16(8-6-10)21(18,19)13-9-11(15)3-4-12(13)14(17)20-2/h3-4,9H,1,5-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJULGOSLIJSCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(=C)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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